molecular formula C16H17NO3 B554738 o-Benzyl-d-tyrosine CAS No. 65733-15-5

o-Benzyl-d-tyrosine

Cat. No. B554738
CAS RN: 65733-15-5
M. Wt: 271.31 g/mol
InChI Key: KAFHLONDOVSENM-OAHLLOKOSA-N
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Description

Synthesis Analysis

O-Benzyl-d-tyrosine can be synthesized through anionic and ring-opening polymerization under high-vacuum techniques . It has been used as a building block in the synthesis of amphiphilic block co-polypeptides .


Chemical Reactions Analysis

Tyrosinase converts tyrosine to L-DOPA, and DOPA-dioxygenase catalyzes oxidative cleavage of L-DOPA into betalamic acid .


Physical And Chemical Properties Analysis

O-Benzyl-d-tyrosine is stable under normal conditions . It is slightly soluble in water .

Scientific Research Applications

Role in Enzymatic Hydroxylation

o-Benzyl-d-tyrosine plays a significant role in enzymatic hydroxylation processes. Research on tyrosine hydroxylase, an enzyme catalyzing the hydroxylation of tyrosine to dihydroxyphenylalanine, highlighted the use of derivatives like 4-methylphenylalanine for understanding the mechanism of benzylic hydroxylation. This process involves high valence iron-oxo species as intermediates, indicating the crucial role of tyrosine derivatives in enzymatic reactions and potential applications in studying enzyme mechanisms (Frantom, Pongdee, Sulikowski, & Fitzpatrick, 2002).

Involvement in Oxidative Stress

In the context of oxidative stress, o-tyrosine, a derivative of o-Benzyl-d-tyrosine, has been identified as a product of benzyl ring oxidation. This compound, along with other tyrosine isomers, has been used as a biological marker for oxidative stress. These isomers are involved in cell and tissue damage, indicating their significance in understanding and potentially managing oxidative stress-related diseases (Ipson & Fisher, 2016).

Peptide Synthesis

In peptide synthesis, the benzyl group in o-Benzyl-d-tyrosine has been examined for its role in protecting the side chains of tyrosine and aspartic acid. Modifications in acidolytic deprotection techniques and the study of side reactions demonstrate the importance of tyrosine derivatives in peptide synthesis and the development of more efficient synthetic methods (Bodanszky, Tolle, Deshmane, & Bodanszky, 2009).

Synthesis of Tyrosine Sulphate-Containing Peptides

Tyrosine derivatives like o-Benzyl-d-tyrosine have been employed in the synthesis of tyrosine sulphate-containing peptides, crucial for various biological functions. Novel approaches for such syntheses have been developed, highlighting the adaptability and importance of tyrosine derivatives in complex peptide synthesis (Futaki, Taike, Akita, & Kitagawa, 1992).

Electrochemical Sensing Applications

o-Benzyl-d-tyrosine derivatives have applications in electrochemical sensors for detecting various biological compounds, demonstrating their utility in biomedical diagnostics and monitoring (Atta, Galal, & El-Gohary, 2020).

Metabolic Engineering

In metabolic engineering, o-Benzyl-d-tyrosine is a key compound for optimizing yeast strains for L-tyrosine production, which is a precursor for various valuable secondary metabolites. This highlights its role in industrial biotechnology and metabolic pathway studies (Gold et al., 2015).

Safety And Hazards

When handling o-Benzyl-d-tyrosine, it is recommended to ensure adequate ventilation, use personal protective equipment as required, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

There are recent advances in enzyme-catalyzed l-tyrosine derivatization. The future perspectives on industrial applications of l-tyrosine derivatization are promising .

properties

IUPAC Name

(2R)-2-amino-3-(4-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFHLONDOVSENM-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Benzyl-d-tyrosine

CAS RN

65733-15-5
Record name o-Benzyl-D-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065733155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-BENZYL-D-TYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0XDX5TGP3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
BJ Moon, KL Huh - Bulletin of the Korean Chemical Society, 1991 - koreascience.kr
… of O-benzyl-D-tyrosine; (5) treatment of O-benzyl-D-tyrosine with Boc-azide to give O-benzyl-N-Boc-D-tyrosine; (6) treatment of the latter compound with an etheral solution of dia…
Number of citations: 2 koreascience.kr
JE Semple, B Sullivan, KN Sill - Synthetic Communications, 2017 - Taylor & Francis
… following exceptions: L-cyclohexylalanine and N in -formyl-L-tryptophan were purchased from Chem-Impex; L-leucine was purchased from Advanced ChemTech; O-benzyl-D-tyrosine …
Number of citations: 25 www.tandfonline.com
X Nie, G Wang - Tetrahedron, 2008 - Elsevier
… Leu-HPLA 27 was prepared by coupling reaction of the commercially available d-leucine ethyl ester 25 with O-benzyl d-HPLA 26, which was prepared from O-benzyl d-tyrosine by …
Number of citations: 12 www.sciencedirect.com
IR Ollmann, JH Hogg, B Muñoz, JZ Haeggström… - Bioorganic & Medicinal …, 1995 - Elsevier
… The D-enantiomeric compounds 1-D and 2D were prepared from N-Boc-O-benzyl-D-tyrosine (Bachem California) by the same procedure as the Lenantiomers. Syntheses and spectra …
Number of citations: 30 www.sciencedirect.com
O Hechter, T Kato, SH Nakagawa… - Proceedings of the …, 1975 - National Acad Sciences
This investigation was undertaken to evaluate the functional contribution of the peptide backbone of oxytocin in its interaction with receptor. Corey-Pauling-Koltun models of (Gly-7) …
Number of citations: 16 www.pnas.org
C Ma, M Chen, W Chu, J Tao, D Kong, M Zhang… - Molecules, 2019 - mdpi.com
… To a stirred solution of N-Boc-O-benzyl-d-tyrosine (10.0 g, 27.0 mmol) in dry THF (100 mL) was added N-hydroxysuccinimide (3.1 g, 27.0 mmol) at 0 C. The resulting solution was then …
Number of citations: 5 www.mdpi.com
T Velkov, KD Roberts, RL Nation, J Wang… - ACS chemical …, 2014 - ACS Publications
The antimicrobial lipopeptides polymyxin B and E (colistin) are being used as a ‘last-line’ therapy for infections caused by multidrug-resistant Gram-negative pathogens. Polymyxin …
Number of citations: 131 pubs.acs.org
BJ Moon - 1981 - search.proquest.com
… Alternatively, N-Boc-O-benzyl-D-tyrosine methyl ester was reduced to aldehyde in the same … I from N-tert-butoxylcarbonyl-O-benzyl-D-tyrosine methyl ester in excellent yield (90% by …
Number of citations: 2 search.proquest.com
IR Ollmann - 1998 - search.proquest.com
… These procedures were repeated with N-Boc-O-benzyl-D-tyrosine to give compounds 2-2 … The D-enantiomeric compounds 2-2 and 2-4 were prepared from N-Boc-O-benzyl-D-tyrosine (…
Number of citations: 2 search.proquest.com
BJ Moon, KL Huh - Bull. Korean Chem. Soc, 1991
Number of citations: 0

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